4-[Di(pyridin-2-yl)amino]benzonitrile
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Overview
Description
4-[Di(pyridin-2-yl)amino]benzonitrile is an organic compound that features a benzonitrile core substituted with a di(pyridin-2-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(pyridin-2-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Di(pyridin-2-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine rings.
Scientific Research Applications
4-[Di(pyridin-2-yl)amino]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Di(pyridin-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar structure with additional pyridine rings.
4-Amino-2-(pyridin-4-yl)benzonitrile: Contains an amino group instead of the di(pyridin-2-yl)amino group.
Uniqueness
4-[Di(pyridin-2-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of metal complexes and advanced materials .
Properties
CAS No. |
700845-96-1 |
---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-(dipyridin-2-ylamino)benzonitrile |
InChI |
InChI=1S/C17H12N4/c18-13-14-7-9-15(10-8-14)21(16-5-1-3-11-19-16)17-6-2-4-12-20-17/h1-12H |
InChI Key |
JDPUAGCFKOSGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(C2=CC=C(C=C2)C#N)C3=CC=CC=N3 |
Origin of Product |
United States |
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